molecular formula C14H12N4OS2 B11414209 N-(4-methylthiazol-2-yl)-2-(quinazolin-4-ylthio)acetamide

N-(4-methylthiazol-2-yl)-2-(quinazolin-4-ylthio)acetamide

Cat. No.: B11414209
M. Wt: 316.4 g/mol
InChI Key: HAOBLPHYQFNXHT-UHFFFAOYSA-N
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Description

N-(4-METHYL-1,3-THIAZOL-2-YL)-2-(QUINAZOLIN-4-YLSULFANYL)ACETAMIDE is a synthetic organic compound that features a thiazole ring and a quinazoline moiety. Compounds containing these structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-METHYL-1,3-THIAZOL-2-YL)-2-(QUINAZOLIN-4-YLSULFANYL)ACETAMIDE typically involves multi-step organic reactions. One possible route could involve:

    Formation of the Thiazole Ring: Starting with a suitable precursor, the thiazole ring can be synthesized through cyclization reactions.

    Quinazoline Derivative Preparation: The quinazoline moiety can be prepared from anthranilic acid derivatives through cyclization and functional group modifications.

    Coupling Reaction: The final step involves coupling the thiazole and quinazoline derivatives through a suitable linker, such as an acetamide group, under specific reaction conditions (e.g., using coupling reagents like EDCI or DCC).

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.

    Reduction: Reduction reactions could target the quinazoline moiety, potentially modifying its electronic properties.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the thiazole or quinazoline rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups.

Scientific Research Applications

N-(4-METHYL-1,3-THIAZOL-2-YL)-2-(QUINAZOLIN-4-YLSULFANYL)ACETAMIDE could have several applications:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Possible therapeutic applications, such as anticancer or antimicrobial agents.

    Industry: Use in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site and block substrate access. Molecular targets could include kinases, proteases, or other enzymes, with pathways involving signal transduction or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    N-(4-METHYL-1,3-THIAZOL-2-YL)-2-(QUINAZOLIN-4-YLSULFANYL)ACETAMIDE: can be compared to other thiazole-quinazoline derivatives.

    Thiazole Derivatives: Compounds like thiazole-based antibiotics (e.g., sulfathiazole).

    Quinazoline Derivatives: Compounds like quinazoline-based kinase inhibitors (e.g., gefitinib).

Uniqueness

The uniqueness of N-(4-METHYL-1,3-THIAZOL-2-YL)-2-(QUINAZOLIN-4-YLSULFANYL)ACETAMIDE lies in its specific combination of thiazole and quinazoline structures, which may confer unique biological activities or chemical properties.

Properties

Molecular Formula

C14H12N4OS2

Molecular Weight

316.4 g/mol

IUPAC Name

N-(4-methyl-1,3-thiazol-2-yl)-2-quinazolin-4-ylsulfanylacetamide

InChI

InChI=1S/C14H12N4OS2/c1-9-6-21-14(17-9)18-12(19)7-20-13-10-4-2-3-5-11(10)15-8-16-13/h2-6,8H,7H2,1H3,(H,17,18,19)

InChI Key

HAOBLPHYQFNXHT-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)NC(=O)CSC2=NC=NC3=CC=CC=C32

Origin of Product

United States

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